![molecular formula C19H22N6O2 B2930567 (5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034445-36-6](/img/structure/B2930567.png)
(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 5-methylisoxazole, a piperazine, and a tetrahydropyrazino[1,2-b]indazole. These groups are common in many biologically active compounds and could potentially impart interesting properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the individual rings followed by their connection via the methanone group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The presence of multiple rings in the compound suggests that it could exhibit interesting structural properties. For example, the isoxazole ring could participate in hydrogen bonding, while the piperazine and indazole rings could contribute to the overall conformation and flexibility of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the isoxazole ring could be opened under acidic or basic conditions, while the piperazine ring could be alkylated or acylated .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the isoxazole ring could increase its polarity, while the piperazine and indazole rings could enhance its lipophilicity .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
- Novel pyrazole and isoxazole derivatives, similar to the requested compound, have shown promising antibacterial and antifungal activities. These compounds have been tested against various bacteria like S. aureus, E. coli, and fungi such as C. albicans, exhibiting good activity in these areas (Sanjeeva et al., 2022).
Anticancer and Antimicrobial Agents
- Isoxazole and isothiazole derivatives, related to the compound , have been studied for their synergistic effects with antitumor drugs. These compounds showed a synergetic effect when used in combination with Temozolomid, a drug used in brain tumor chemotherapy (Kletskov et al., 2018).
Molecular Interaction Studies
- A study of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, an antagonist at the CB1 cannabinoid receptor, involved molecular interaction analyses. Such studies are crucial for understanding receptor-ligand interactions, which is key for drug development (Shim et al., 2002).
Synthesis and Characterization
- The synthesis and characterization of novel compounds related to the requested compound, such as 4-Indazolyl-1,3,4-trisubstituted pyrazole derivatives, contribute significantly to the expansion of chemical libraries for potential pharmaceutical applications (Hote & Lokhande, 2014).
Inverse Agonist Activity
- Some compounds closely related to the requested molecule have been shown to act as inverse agonists at specific receptors, such as the human cannabinoid CB1 receptor. This activity is crucial in understanding the modulation of receptor activity for therapeutic purposes (Landsman et al., 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-12-16(22-27-13)19(26)24-10-8-23(9-11-24)18-17-14-4-2-3-5-15(14)21-25(17)7-6-20-18/h6-7,12H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJNNXMJLUYQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.